4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE
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Overview
Description
4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes an isopropyl group, a naphtho-oxathiol ring, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE involves multiple steps. One common synthetic route includes the reaction of isopropylbenzenesulfonamide with naphtho-oxathiol derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.
Scientific Research Applications
4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect multiple cellular processes .
Comparison with Similar Compounds
4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:
Naphtho-oxathiol derivatives: These compounds share the naphtho-oxathiol ring structure and have similar chemical properties.
Benzenesulfonamide derivatives: These compounds have the benzenesulfonamide moiety and are used in various applications, including medicine and industry. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H17NO4S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H17NO4S2/c1-12(2)13-7-9-14(10-8-13)27(23,24)21-17-11-18-19(25-20(22)26-18)16-6-4-3-5-15(16)17/h3-12,21H,1-2H3 |
InChI Key |
RTVLAZQWAHSVHJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 |
Origin of Product |
United States |
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